molecular formula C15H14O3 B3029434 3-(4-Hydroxyphenyl)chroman-7-ol CAS No. 66036-38-2

3-(4-Hydroxyphenyl)chroman-7-ol

Cat. No. B3029434
CAS RN: 66036-38-2
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-UHFFFAOYSA-N
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Patent
US07696363B2

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Identifiers

REACTION_CXSMILES
CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-ml round bottom flask was equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
ADDITION
Type
ADDITION
Details
diluted with 100 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
FILTRATION
Type
FILTRATION
Details
filter aid
ADDITION
Type
ADDITION
Details
The resulting clear filtrate was poured into about 500 ml of water
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the top organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
with 5% aqueous sodium bicarbonate solution to remove residual acetic acid
EXTRACTION
Type
EXTRACTION
Details
(The acetamide by-product is extracted into the water layers during this procedure
CUSTOM
Type
CUSTOM
Details
to give an off-white solid product
CUSTOM
Type
CUSTOM
Details
This material was triturated with about 15 ml of chloroform
FILTRATION
Type
FILTRATION
Details
the resulting white solid product filtered off
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1.4 h
Name
Type
product
Smiles
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 83.2%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07696363B2

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Identifiers

REACTION_CXSMILES
CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-ml round bottom flask was equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
ADDITION
Type
ADDITION
Details
diluted with 100 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
FILTRATION
Type
FILTRATION
Details
filter aid
ADDITION
Type
ADDITION
Details
The resulting clear filtrate was poured into about 500 ml of water
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the top organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
with 5% aqueous sodium bicarbonate solution to remove residual acetic acid
EXTRACTION
Type
EXTRACTION
Details
(The acetamide by-product is extracted into the water layers during this procedure
CUSTOM
Type
CUSTOM
Details
to give an off-white solid product
CUSTOM
Type
CUSTOM
Details
This material was triturated with about 15 ml of chloroform
FILTRATION
Type
FILTRATION
Details
the resulting white solid product filtered off
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1.4 h
Name
Type
product
Smiles
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 83.2%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07696363B2

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Identifiers

REACTION_CXSMILES
CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-ml round bottom flask was equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
ADDITION
Type
ADDITION
Details
diluted with 100 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
FILTRATION
Type
FILTRATION
Details
filter aid
ADDITION
Type
ADDITION
Details
The resulting clear filtrate was poured into about 500 ml of water
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the top organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
with 5% aqueous sodium bicarbonate solution to remove residual acetic acid
EXTRACTION
Type
EXTRACTION
Details
(The acetamide by-product is extracted into the water layers during this procedure
CUSTOM
Type
CUSTOM
Details
to give an off-white solid product
CUSTOM
Type
CUSTOM
Details
This material was triturated with about 15 ml of chloroform
FILTRATION
Type
FILTRATION
Details
the resulting white solid product filtered off
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1.4 h
Name
Type
product
Smiles
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 83.2%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.